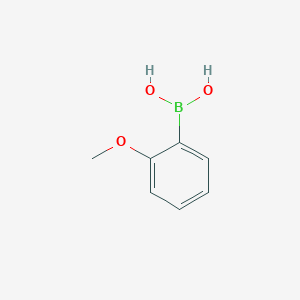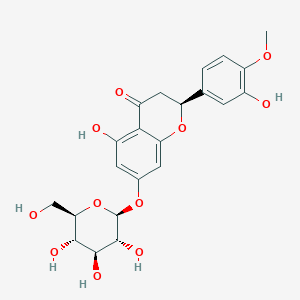
Dehidromacciain
Descripción general
Descripción
Dehydromaackiain is a natural product found in Virgilia oroboides . It is a member of pterocarpans .
Molecular Structure Analysis
Dehydromaackiain has a molecular formula of C16H10O5 . Its average mass is 282.248 Da and its monoisotopic mass is 282.052826 Da .Physical And Chemical Properties Analysis
Dehydromaackiain has a molecular weight of 282.25 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 282.05282342 g/mol .Aplicaciones Científicas De Investigación
Activator del promotor de neurogenina 2 (Ngn2)
Dehidromacciain es un potente activador del promotor de neurogenina 2 (Ngn2) . Neurogenin2 es una proteína que en humanos está codificada por el gen NGN2. Desempeña un papel crucial en la determinación de precursores neuronales en los sistemas nervioso central y periférico.
Diferenciación de células madre neurales
This compound promueve la diferenciación de las células madre neurales en neuronas . Esto podría tener implicaciones significativas en el campo de la medicina regenerativa y la neurología, particularmente para afecciones donde el daño neuronal es irreversible.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Dehydromaackiain is Neurogenin2 (Ngn2) . Ngn2 is a protein that plays a crucial role in the differentiation of neural stem cells into neurons .
Mode of Action
Dehydromaackiain acts as a potent Ngn2 promoter activator . It promotes the differentiation of neural stem cells into neurons by showing high Ngn2 promoter activities in a dose-dependent manner .
Biochemical Pathways
It is known that the compound’s action on the ngn2 promoter leads to the differentiation of neural stem cells into neurons . This suggests that Dehydromaackiain may influence the pathways involved in neural development and differentiation.
Result of Action
The primary result of Dehydromaackiain’s action is the promotion of neural stem cell differentiation into neurons . This implies that Dehydromaackiain could potentially be used in therapies aimed at promoting neural regeneration or treating neurodegenerative disorders.
Propiedades
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMHEXDCIXKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59901-98-3 | |
| Record name | Dehydromaackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROMAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Dehydromaackiain as reported in the provided research papers?
A1: Dehydromaackiain [] was identified as one of the active compounds isolated from Butea superba extracts. It exhibited a significant effect on neural stem cells by increasing the activity of the Neurogenin2 (Ngn2) promoter, a key regulator of neuronal differentiation. [] This suggests a potential role for Dehydromaackiain in promoting neuronal differentiation.
Q2: Besides Butea superba, is Dehydromaackiain found in other plant sources according to the provided research?
A2: Yes, Dehydromaackiain and its glycosylated derivative, 6'-O-malonyl-3-O-beta-D-glucopyranosyl-6,6a-dehydromaackiain, were identified in the callus culture of Maackia amurensis. [] This suggests that Dehydromaackiain might be a common metabolite in certain plant species and could be further investigated for its potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



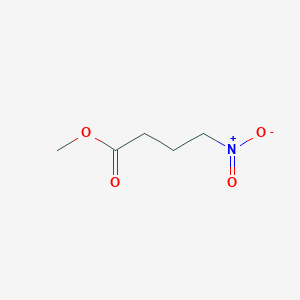



![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
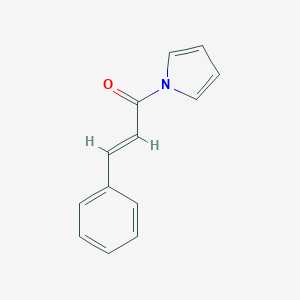
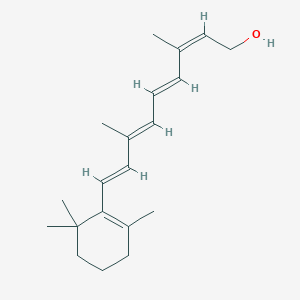
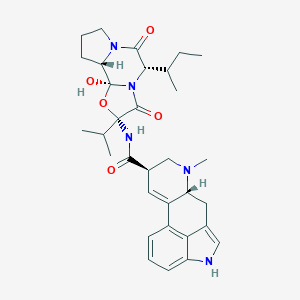

![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
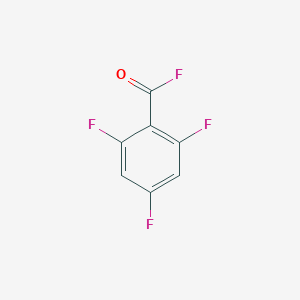
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
